molecular formula C24H30N2O2 B12751713 (R)-doxapram CAS No. 179915-79-8

(R)-doxapram

Cat. No.: B12751713
CAS No.: 179915-79-8
M. Wt: 378.5 g/mol
InChI Key: XFDJYSQDBULQSI-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-doxapram is a chiral compound used primarily as a respiratory stimulant. It is the enantiomer of doxapram, which is known for its ability to stimulate the respiratory centers in the brain, leading to increased breathing rates and volumes. This compound is particularly useful in medical settings for treating respiratory depression caused by anesthesia, drug overdose, or chronic obstructive pulmonary disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-doxapram typically involves the resolution of racemic doxapram or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic doxapram using chiral acids to separate the ®- and (S)-enantiomers. Another approach involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst to directly produce ®-doxapram.

Industrial Production Methods

Industrial production of ®-doxapram often employs large-scale resolution techniques or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials. The resolution method is widely used due to its simplicity and effectiveness in producing high-purity ®-doxapram.

Chemical Reactions Analysis

Types of Reactions

®-doxapram undergoes various chemical reactions, including:

    Oxidation: ®-doxapram can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of ®-doxapram can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of ®-doxapram.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of ®-doxapram.

    Reduction: Secondary amines derived from ®-doxapram.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-doxapram has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studied for its effects on respiratory physiology and its potential role in modulating neurotransmitter release.

    Medicine: Investigated for its therapeutic potential in treating respiratory depression and other respiratory disorders.

    Industry: Utilized in the development of respiratory stimulants and related pharmaceutical products.

Mechanism of Action

®-doxapram exerts its effects by stimulating the carotid body chemoreceptors and the respiratory centers in the brainstem. This leads to an increase in the rate and depth of breathing. The compound acts on potassium channels, leading to depolarization of the chemoreceptor cells and subsequent release of neurotransmitters that activate the respiratory centers.

Comparison with Similar Compounds

Similar Compounds

    Doxapram: The racemic mixture containing both ®- and (S)-enantiomers.

    Almitrine: Another respiratory stimulant with a different mechanism of action.

    Caffeine: A mild respiratory stimulant with broader central nervous system effects.

Uniqueness

®-doxapram is unique due to its specific action on the carotid body chemoreceptors and its potent respiratory stimulant effects. Unlike caffeine, which has widespread central nervous system effects, ®-doxapram’s action is more targeted, making it particularly useful in clinical settings for treating respiratory depression.

Properties

CAS No.

179915-79-8

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1

InChI Key

XFDJYSQDBULQSI-QFIPXVFZSA-N

Isomeric SMILES

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.